molecular formula C15H23ClN2O2 B15363202 tert-butyl N-[(3R,4S)-4-phenylpyrrolidin-3-yl]carbamate;hydrochloride

tert-butyl N-[(3R,4S)-4-phenylpyrrolidin-3-yl]carbamate;hydrochloride

Cat. No.: B15363202
M. Wt: 298.81 g/mol
InChI Key: WGBYWHGKGNGNNX-UHFFFAOYSA-N
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Description

tert-Butyl N-[(3R,4S)-4-phenylpyrrolidin-3-yl]carbamate;hydrochloride is a complex organic compound often encountered in the realm of medicinal chemistry. Featuring a pyrrolidine ring and a phenyl group, this compound has shown promise in a variety of scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: This compound can be synthesized through several synthetic routes. One common method involves the reaction of tert-butyl carbamate with (3R,4S)-4-phenylpyrrolidine under acidic conditions to yield the carbamate derivative. Typical conditions include maintaining the reaction mixture at a temperature between 0-5°C to control the reactivity and prevent side reactions.

Industrial Production Methods: On an industrial scale, the production of tert-butyl N-[(3R,4S)-4-phenylpyrrolidin-3-yl]carbamate;hydrochloride can involve continuous flow chemistry, where the reactants are fed through a reactor system to ensure consistent production rates. This method minimizes exposure to potentially hazardous intermediates and allows for the precise control of reaction parameters.

Chemical Reactions Analysis

Types of Reactions: This compound is susceptible to several types of chemical reactions, including:

  • Oxidation: : Can oxidize to form various intermediates and by-products.

  • Reduction: : Reductive amination is a potential modification.

  • Substitution: : Both nucleophilic and electrophilic substitution reactions are possible.

Common Reagents and Conditions: Reagents such as sodium borohydride or lithium aluminum hydride can be used for reduction reactions, whereas oxidation reactions may require reagents like potassium permanganate. Substitution reactions typically involve reagents such as halogens or strong acids/bases under controlled temperature and pressure conditions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield oxygenated derivatives, while reduction can produce amine analogues.

Scientific Research Applications

Chemistry: In chemistry, this compound serves as a building block for the synthesis of more complex molecules. It is particularly useful in asymmetric synthesis, where the chiral centers play a crucial role.

Biology: In biology, the compound's ability to interact with various biomolecules makes it a candidate for studying enzyme inhibition and receptor binding.

Medicine: In the medical field, tert-butyl N-[(3R,4S)-4-phenylpyrrolidin-3-yl]carbamate;hydrochloride is explored for its potential therapeutic effects, including as a precursor in the development of new drugs.

Industry: In the industrial sector, it finds applications in the synthesis of polymers and as an intermediate in the production of fine chemicals.

Mechanism of Action

Effects and Pathways: The mechanism by which tert-butyl N-[(3R,4S)-4-phenylpyrrolidin-3-yl]carbamate;hydrochloride exerts its effects generally involves its interaction with specific molecular targets such as enzymes or receptors. This interaction can modulate the activity of these targets, leading to downstream biological effects.

Molecular Targets: The compound may target various proteins, including enzymes involved in metabolic pathways, or receptors located on cell surfaces.

Comparison with Similar Compounds

Similar Compounds: Similar compounds might include other carbamate derivatives or pyrrolidine-containing molecules. Examples include:

  • **N-[(3R,4S)-4-phenylpyrrolidin-3-yl]carbamate

  • **tert-Butyl N-[(3S,4S)-4-phenylpyrrolidin-3-yl]carbamate

Uniqueness: The uniqueness of tert-butyl N-[(3R,4S)-4-phenylpyrrolidin-3-yl]carbamate;hydrochloride lies in its specific stereochemistry and functional groups, which confer distinct chemical reactivity and biological activity compared to its analogs.

Properties

Molecular Formula

C15H23ClN2O2

Molecular Weight

298.81 g/mol

IUPAC Name

tert-butyl N-(4-phenylpyrrolidin-3-yl)carbamate;hydrochloride

InChI

InChI=1S/C15H22N2O2.ClH/c1-15(2,3)19-14(18)17-13-10-16-9-12(13)11-7-5-4-6-8-11;/h4-8,12-13,16H,9-10H2,1-3H3,(H,17,18);1H

InChI Key

WGBYWHGKGNGNNX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1CNCC1C2=CC=CC=C2.Cl

Origin of Product

United States

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